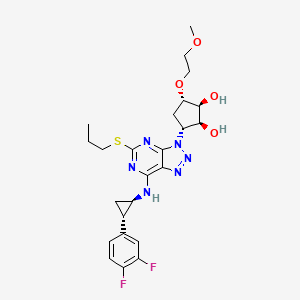
O-Methyl Ticagrelor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl Ticagrelor is a derivative of Ticagrelor, an oral antiplatelet agent belonging to the cyclopentyltriazolopyrimidine class. Ticagrelor is primarily used to prevent thrombotic events such as myocardial infarction and stroke in patients with acute coronary syndrome. Unlike other P2Y12 receptor antagonists, Ticagrelor does not require metabolic activation and binds reversibly to the P2Y12 receptor .
Métodos De Preparación
The synthesis of O-Methyl Ticagrelor involves several steps, starting with the preparation of key intermediates. One effective method includes the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound through diazotization using a green reagent like Resin-NO2. The final steps involve condensation with a cyclopropylamine derivative and deprotection with hydrochloric acid in dichloromethane, yielding Ticagrelor with high purity .
Análisis De Reacciones Químicas
O-Methyl Ticagrelor undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
O-Methyl Ticagrelor has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on P2Y12 receptor binding.
Biology: Investigated for its role in platelet aggregation and its potential anti-inflammatory effects.
Medicine: Explored for its therapeutic potential in treating acute coronary syndrome and preventing thrombotic events.
Industry: Utilized in the development of new antiplatelet agents with improved efficacy and safety profiles
Mecanismo De Acción
O-Methyl Ticagrelor exerts its effects by selectively binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. This binding is reversible, allowing for a more controlled inhibition of platelet function. Additionally, Ticagrelor enhances adenosine function by inhibiting the equilibrative nucleoside transporter-1, contributing to its cardioprotective effects .
Comparación Con Compuestos Similares
O-Methyl Ticagrelor is compared with other P2Y12 receptor antagonists such as clopidogrel and prasugrel. Unlike clopidogrel and prasugrel, which require metabolic activation and bind irreversibly to the P2Y12 receptor, Ticagrelor binds rapidly and reversibly. This unique mode of action provides a faster onset and more potent inhibition of platelet aggregation. Similar compounds include:
Clopidogrel: Requires metabolic activation and binds irreversibly.
Prasugrel: Also requires metabolic activation and binds irreversibly.
Cangrelor: A reversible P2Y12 receptor antagonist used intravenously .
This compound’s unique properties make it a valuable compound for both clinical and research applications, offering advantages over traditional P2Y12 receptor antagonists.
Propiedades
Fórmula molecular |
C24H30F2N6O4S |
|---|---|
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-methoxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C24H30F2N6O4S/c1-3-8-37-24-28-22(27-16-10-13(16)12-4-5-14(25)15(26)9-12)19-23(29-24)32(31-30-19)17-11-18(21(34)20(17)33)36-7-6-35-2/h4-5,9,13,16-18,20-21,33-34H,3,6-8,10-11H2,1-2H3,(H,27,28,29)/t13-,16+,17+,18-,20-,21+/m0/s1 |
Clave InChI |
AUZPMSLKWBPIOS-HMLJSJRSSA-N |
SMILES isomérico |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCOC)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
SMILES canónico |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCOC)NC4CC4C5=CC(=C(C=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
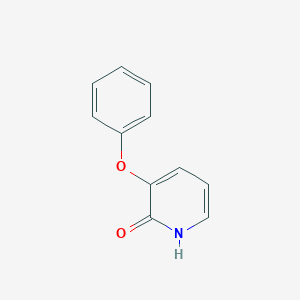
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)
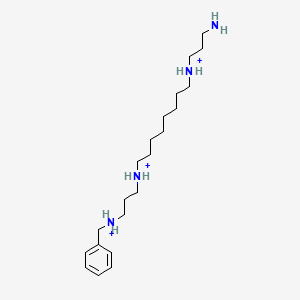
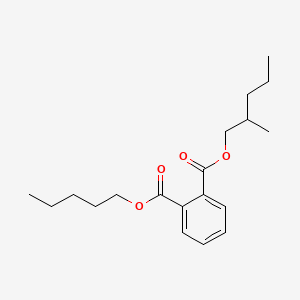
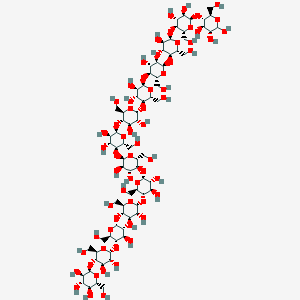
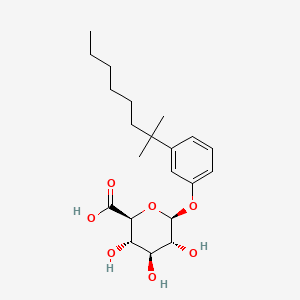
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine](/img/structure/B13853384.png)
![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)
![(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)

